molecular formula C35H36ClNO4S B021445 21(S)-Hydroxy Montelukast CAS No. 184763-29-9

21(S)-Hydroxy Montelukast

Katalognummer: B021445
CAS-Nummer: 184763-29-9
Molekulargewicht: 602.2 g/mol
InChI-Schlüssel: CHRNGXJVKOMERP-SIOAQITRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

21(S)-Hydroxy Montelukast is a derivative of Montelukast, a selective leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotrienes, which are inflammatory chemicals the body releases after coming in contact with an allergen or irritant. The addition of a hydroxy group at the 21st position enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 21(S)-Hydroxy Montelukast typically involves the hydroxylation of Montelukast. This can be achieved through various methods, including:

    Chemical Hydroxylation: Using reagents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxy group.

    Biocatalytic Hydroxylation: Employing enzymes or microorganisms that can selectively hydroxylate Montelukast at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Chemical Synthesis: Utilizing optimized reaction conditions to ensure high yield and purity.

    Biotechnological Approaches: Using genetically engineered microorganisms to produce the compound in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions: 21(S)-Hydroxy Montelukast can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group, reverting it to Montelukast.

    Substitution: The hydroxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Substitution: Using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Montelukast.

    Substitution Products: Various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

In Vitro Metabolism Studies

Metabolic Pathways
Research indicates that 21(S)-Hydroxy Montelukast is formed through cytochrome P450-mediated metabolism. Specifically, CYP3A4 is primarily responsible for its stereoselective hydroxylation . Understanding these metabolic pathways is crucial for evaluating the pharmacokinetics and dynamics of Montelukast and its metabolites.

Use as a Probe for Cytochrome P450 Activity
Montelukast, including its 21(S)-hydroxy variant, has been proposed as an in vitro probe for assessing CYP2C8 activity. This application is significant for drug-drug interaction studies and understanding individual variability in drug metabolism .

Experimental Models and Studies

Allergic Rhinitis Models
In animal studies, particularly using Wistar Hannover rats, the efficacy of Montelukast and omega-3 fatty acids was evaluated in allergic rhinitis models. The results indicated that treatment with Montelukast led to a significant decrease in allergic symptoms such as sneezing and nasal scratching compared to control groups . While these studies primarily focus on Montelukast, they provide insights into the potential role of its metabolites like this compound.

Comparative Analysis of Metabolites

The following table summarizes key characteristics and findings related to this compound compared to other metabolites:

Metabolite Pharmacological Activity Study Findings
Montelukast CysLT1 antagonist; reduces asthma symptomsEffective in reducing eosinophil counts; improves lung function
21(R)-Hydroxy Montelukast Similar activity; less studiedLimited data on clinical efficacy; potential role in metabolism
This compound Retains CysLT1 antagonism; potential therapeutic roleMay contribute to anti-inflammatory effects; further studies needed

Conclusion and Future Directions

The applications of this compound are primarily rooted in its pharmacological properties as a metabolite of Montelukast. While it shares similar mechanisms of action with its parent compound, further research is essential to fully elucidate its clinical significance and therapeutic potential. Future studies should focus on direct comparisons of the efficacy of this compound against other metabolites and its role in personalized medicine approaches.

Wirkmechanismus

The mechanism of action of 21(S)-Hydroxy Montelukast involves its interaction with leukotriene receptors. By blocking these receptors, the compound prevents leukotrienes from binding and triggering inflammatory responses. This results in reduced airway inflammation, decreased mucus production, and relaxation of bronchial muscles, thereby alleviating symptoms of asthma and allergic rhinitis.

Vergleich Mit ähnlichen Verbindungen

    Montelukast: The parent compound, which lacks the hydroxy group at the 21st position.

    Zafirlukast: Another leukotriene receptor antagonist used in asthma treatment.

    Pranlukast: A leukotriene receptor antagonist with similar therapeutic uses.

Uniqueness: 21(S)-Hydroxy Montelukast stands out due to the presence of the hydroxy group, which enhances its pharmacological properties. This modification can lead to improved efficacy, better bioavailability, and potentially fewer side effects compared to its parent compound and other similar leukotriene receptor antagonists.

Biologische Aktivität

21(S)-Hydroxy Montelukast, a metabolite of the leukotriene receptor antagonist montelukast, has garnered attention due to its potential biological activities and implications in therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, pharmacological effects, and clinical significance, supported by relevant data tables and research findings.

Metabolism of Montelukast

Montelukast is primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP2C8, CYP2C9, and CYP3A4. The formation of this compound occurs via stereoselective hydroxylation processes. Studies indicate that CYP3A4 plays a significant role in this metabolic pathway, with 21(S)-hydroxylation being one of the key reactions involved in montelukast metabolism .

Table 1: Key Cytochrome P450 Enzymes Involved in Montelukast Metabolism

EnzymeReaction TypeRole in Metabolism
CYP2C8HydroxylationMajor contributor to montelukast clearance
CYP2C9HydroxylationInvolved in the formation of metabolites
CYP3A4Hydroxylation and sulfoxidationMain catalyst for 21-hydroxylation

Pharmacological Activity

This compound exhibits biological activity similar to that of its parent compound, montelukast. It acts as an antagonist at the cysteinyl leukotriene receptor 1 (CysLT1), inhibiting the action of leukotrienes which are implicated in asthma and allergic rhinitis. The inhibition of leukotriene pathways can lead to reduced bronchoconstriction and inflammation .

Case Study: Efficacy in Asthma Management

A study evaluated the efficacy of montelukast (and by extension, its metabolites) in managing asthma symptoms. Patients receiving montelukast showed significant improvement in their asthma control test scores compared to those on placebo. While specific data on this compound was not isolated, its role as an active metabolite suggests a contribution to these outcomes .

Clinical Implications

The clinical implications of this compound are particularly relevant in populations with varying metabolic profiles. For instance, individuals with polymorphisms in CYP2C8 may experience altered levels of this metabolite, affecting therapeutic efficacy and safety profiles. This variability highlights the importance of personalized medicine approaches when prescribing montelukast.

Table 2: Summary of Clinical Findings Related to Montelukast

Study FocusFindings
Seasonal Allergic RhinitisNo significant difference vs. placebo
Asthma ControlImproved scores with montelukast treatment
Adverse EffectsMinimal at therapeutic doses; common AEs include positive urine protein

Eigenschaften

IUPAC Name

2-[1-[[(1R,3S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-8-28(29)31(38)20-32(42-22-35(16-17-35)21-33(39)40)25-7-5-6-23(18-25)10-14-27-15-12-24-11-13-26(36)19-30(24)37-27/h3-15,18-19,31-32,38,41H,16-17,20-22H2,1-2H3,(H,39,40)/b14-10+/t31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRNGXJVKOMERP-SIOAQITRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1C(CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1[C@H](C[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445590
Record name Montelukast M5a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184763-29-9
Record name 1-((((1R,3S)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxy-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184763299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Montelukast M5a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((((1R,3S)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-HYDROXY-3-(2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2Y3XKQ2H3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21(S)-Hydroxy Montelukast
Reactant of Route 2
21(S)-Hydroxy Montelukast
Reactant of Route 3
21(S)-Hydroxy Montelukast
Reactant of Route 4
21(S)-Hydroxy Montelukast
Reactant of Route 5
21(S)-Hydroxy Montelukast
Reactant of Route 6
21(S)-Hydroxy Montelukast

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.